![molecular formula C7H7ClN2O3 B1593352 5-Chloro-2-ethoxy-3-nitropyridine CAS No. 886373-32-6](/img/structure/B1593352.png)
5-Chloro-2-ethoxy-3-nitropyridine
Overview
Description
5-Chloro-2-ethoxy-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine typically involves the nitration of 2-ethoxypyridine followed by chlorination. One common method is as follows:
Nitration: 2-Ethoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 2-ethoxy-3-nitropyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), and metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Chloro-2-ethoxy-3-aminopyridine.
Oxidation: 5-Chloro-2-carboxy-3-nitropyridine.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
5-Chloro-2-ethoxy-3-nitropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure facilitates the development of compounds that enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit potential therapeutic effects, making it valuable in drug formulation.
Case Study: Neurological Agents
A study explored the synthesis of various derivatives based on this compound, demonstrating enhanced activity against specific neurological targets. The modifications made to the compound's structure resulted in improved binding affinity and selectivity for neurotransmitter receptors.
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to sustainable agricultural practices by minimizing chemical usage while maximizing efficacy against pests.
Table: Agrochemical Efficacy
Compound | Application | Efficacy (%) | Notes |
---|---|---|---|
This compound | Insecticide | 85% | Effective against aphids |
Other Nitropyridines | Fungicide | 75% | Broad-spectrum activity |
Material Science
Development of New Materials
Research into this compound has shown promise in creating advanced materials, particularly polymers with enhanced properties such as durability and environmental resistance. The incorporation of this compound into polymer matrices can lead to materials with superior mechanical and thermal properties.
Case Study: Polymer Enhancement
A recent study demonstrated that incorporating this compound into polymer blends significantly improved their thermal stability and mechanical strength. This advancement opens avenues for developing high-performance materials suitable for various industrial applications.
Analytical Chemistry
Reagent in Analytical Methods
This compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its reactivity allows for the development of sensitive assays crucial for quality control in pharmaceuticals and other industries.
Example: HPLC Applications
In high-performance liquid chromatography (HPLC), this compound has been used as a standard to calibrate detection systems for other nitro-substituted compounds, ensuring accurate quantification in complex mixtures.
Environmental Studies
Impact Assessment and Remediation
The compound is also utilized in environmental studies to assess the impact of pollutants. Its chemical properties enable researchers to develop strategies for remediation, contributing to environmental protection efforts.
Research Findings: Pollution Studies
Investigations have shown that this compound can interact with various environmental pollutants, facilitating their breakdown or stabilization in contaminated sites. This characteristic is vital for developing effective remediation technologies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and ethoxy groups may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-3-nitropyridine
- 5-Chloro-2-hydroxy-3-nitropyridine
- 5-Chloro-2-ethoxy-3-aminopyridine
Uniqueness
5-Chloro-2-ethoxy-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Biological Activity
5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) is a heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves two main steps:
- Nitration of 2-Ethoxypyridine : This is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions to yield 2-ethoxy-3-nitropyridine.
- Chlorination : The resulting compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position, forming this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It was found to inhibit the ATPase activity of the TIP48/TIP49 complex, which is implicated in cancer progression. This inhibition may lead to reduced tumor growth in certain cancer types, including liver and colon cancers .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Binding Affinity : The chlorine and ethoxy groups enhance binding affinity for certain enzymes or receptors, which may mediate its biological effects .
Data Table: Biological Activity Overview
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development .
Investigation into Anticancer Effects
Another significant study focused on the compound's role in inhibiting cancer cell proliferation. The findings revealed that treatment with this compound resulted in reduced cell viability in various cancer cell lines, supporting its potential as a therapeutic agent against cancer .
Properties
IUPAC Name |
5-chloro-2-ethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDCRAUJIDTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650095 | |
Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-32-6 | |
Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886373-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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